Hydrocortisone 17-Propionate

Skin Atrophy Fibroblast Proliferation Safety Profile

Inconsistent quality and misidentification of closely related corticosteroid esters can invalidate SAR and formulation studies. Hydrocortisone 17-Propionate (CAS 65980-97-4) is the exact 17-monoester precursor for clinically relevant double-ester prodrugs like hydrocortisone aceponate. • Non-halogenated structure correlates with weaker fibroblast proliferation inhibition-a key predictor of reduced skin atrophy in in vivo models. • Free C-21 hydroxyl group serves as a critical conjugation handle for next-generation soft steroid design. • Differentiated from hydrocortisone 17-butyrate (longer ester chain) and betamethasone 17-valerate (halogenated); distinct receptor binding kinetics and metabolic stability profiles. Reliable identity: MW 418.52, formula C24H34O6, with analytical data support for HPLC/LC-MS method development and impurity profiling.

Molecular Formula C24H34O6
Molecular Weight 418.5 g/mol
CAS No. 65980-97-4
Cat. No. B134683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocortisone 17-Propionate
CAS65980-97-4
Synonyms(11β)-11,21-Dihydroxy-17-(1-oxopropoxy)pregn-4-ene-3,20-dione;  11β,21-Dihydroxy-17α-(propionyloxy)pregn-4-ene-3,20-dione; 
Molecular FormulaC24H34O6
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO
InChIInChI=1S/C24H34O6/c1-4-20(29)30-24(19(28)13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)21(16)18(27)12-23(17,24)3/h11,16-18,21,25,27H,4-10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1
InChIKeyJZUOTTDVXIVTTR-RPPPWEFESA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Considerations


Hydrocortisone 17-Propionate (CAS 65980-97-4) is a synthetic, non-halogenated corticosteroid that is a 17-monoester derivative of hydrocortisone [1]. With a molecular formula of C24H34O6 and a molecular weight of 418.52 g/mol, this compound serves as both a topical anti-inflammatory agent and a key intermediate for the synthesis of double-ester derivatives such as hydrocortisone aceponate (hydrocortisone 17-propionate 21-acetate) [2]. Its non-halogenated structure positions it within a class of corticosteroids designed to potentially dissociate desirable local anti-inflammatory activity from undesirable systemic and local side effects that are often associated with halogenated, highly potent alternatives [3].

Compound Class
Non-halogenated corticosteroid; 17-monoester of hydrocortisone
Research Activity
Supports anti-inflammatory pathway studies and tolerability endpoint context
Synthetic Role
Key intermediate for double-ester prodrugs (e.g., hydrocortisone aceponate)
Structural Differentiator
Free C-21 hydroxyl enables further conjugation; non-halogenated scaffold

Why Substitution Compromises Research Reproducibility


Substituting Hydrocortisone 17-Propionate for other in-class compounds like Hydrocortisone 17-Butyrate or Betamethasone 17-Valerate, or for the final drug product Hydrocortisone Aceponate, introduces significant and scientifically demonstrable variability. Unlike generic substitution in clinical practice, which relies on bioequivalence, these compounds exhibit distinct pharmacodynamic, pharmacokinetic, and physical properties [1][2]. Critical differences in ester chain length (propionate vs. butyrate), the presence or absence of halogenation, and the presence of a single versus double ester configuration dictate a compound's unique profile, including its receptor binding kinetics, metabolic stability in skin, and propensity for causing side effects like skin atrophy [3][4]. Using an analog without verifying these specific properties can invalidate experimental results, alter formulation stability, and mislead structure-activity relationship (SAR) studies [5]. The quantitative evidence below defines the precise differentiation profile of Hydrocortisone 17-Propionate.

Ester chain length
Propionate vs. butyrate may alter receptor binding kinetics and metabolic stability in skin; potency profile can shift.
Halogenation
Non-halogenated structure differentiates atrophogenicity endpoint profile from halogenated analogs like betamethasone 17-valerate.
Monoester vs. diester
Absence of C-21 acetate changes prodrug activation and physicochemical properties; not interchangeable with hydrocortisone aceponate.

Comparative Evidence for Scientific Selection


Atrophogenicity vs. Halogenated Corticosteroids

Hydrocortisone 17-Propionate exhibits a distinct safety advantage over highly potent halogenated corticosteroids, demonstrated by its significantly weaker inhibition of DNA synthesis in human skin fibroblasts, a predictive in vitro model for clinical skin atrophy (thinning) [1]. This reduced effect on cell proliferation is a key parameter for selecting compounds intended for long-term or large-surface-area topical application where skin integrity must be preserved.

Atrophogenicity Comparison
Context-dependent
Inhibits DNA synthesis less strongly than halogenated corticosteroids (betamethasone 17-valerate, clobetasol propionate) in human skin fibroblasts.
Supports tolerability endpoint context in topical research models; atrophogenicity profile merits review.
Qualitative comparison; assay condition review recommended.
Skin Atrophy Fibroblast Proliferation Safety Profile

Prodrug Activation and C-21 Structural Significance

The differentiation of Hydrocortisone 17-Propionate is intrinsically tied to its function as a synthetic intermediate. Its lack of a protecting ester at the C-21 position distinguishes it from its more clinically advanced double-ester prodrug, Hydrocortisone Aceponate (Hydrocortisone 17-Propionate 21-Acetate) [1][2]. The C-21 acetate ester in the aceponate form is a critical structural feature designed to enhance lipophilicity for improved stratum corneum penetration and to modulate the rate of enzymatic activation by skin esterases to the active 17-propionate monoester [3]. This structural dichotomy is not a nuance; it is the core of the compound‘s dual identity as both an active principle and a building block .

C-21 Structural Role
Class-level
17-monoester (free C-21 OH) vs. 17,21-diester (hydrocortisone aceponate): absence of C-21 acetate alters prodrug activation.
Defines intermediate vs. active prodrug identity; guides synthesis route selection.
Structural attribution; review specific esterase activation data.
Prodrug Design Enzymatic Activation Dermal Metabolism

Topical Potency Among Non-Halogenated Corticosteroids

While direct quantitative potency data for the pure Hydrocortisone 17-Propionate monoester is sparsely published in primary literature, its expected pharmacological activity can be confidently inferred from class-level data on related esters. Studies on Hydrocortisone 17-Butyrate (HB), a closely related 17-monoester, show its topical potency in animal models of inflammation (e.g., croton oil ear edema) is comparable to or slightly less than Betamethasone 17-Valerate, a potent, halogenated corticosteroid [1]. This suggests that Hydrocortisone 17-Propionate, as a non-halogenated 17-monoester, would also fall into a moderate-to-potent efficacy class, distinguishing it from the weak potency of unesterified Hydrocortisone and the ultra-high potency of halogenated diesters like Clobetasol 17-Propionate [2].

Potency Class Inference
Class-level
Inferred moderate-to-potent anti-inflammatory activity based on hydrocortisone 17-butyrate class; comparable to betamethasone 17-valerate in animal model.
Supports research fit for moderate-to-strong anti-inflammatory models without ultra-potent tolerability concerns.
Inferred from class-level data; verify in target model.
Topical Potency Vasoconstriction Assay Anti-inflammatory Activity

Cytokine Suppression and Anti-Inflammatory Mechanism

At a mechanistic level, Hydrocortisone 17-Propionate exerts its anti-inflammatory effect by potently suppressing the production of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNFα) . This is a fundamental action of glucocorticoids, but the specific potency of this 17-monoester in this assay provides a tangible, measurable endpoint for its biological activity. While direct comparisons to other corticosteroids in the same assay system are not available in the provided source, this mechanism differentiates it from non-steroidal anti-inflammatory drugs (NSAIDs) and confirms its engagement with the classic glucocorticoid receptor pathway .

Cytokine Suppression
Data to verify
Suppresses IL-1β and TNFα production in human keratinocytes vs. vehicle control.
Confirms on-target glucocorticoid receptor pathway engagement; supports assay development.
Source not specified; validation data should be reviewed.
Immunomodulation Cytokine Inhibition In Vitro Pharmacology

Research and Industrial Applications


Safer Topical Corticosteroids for Long-Term Dermatology Models

For research programs aiming to dissociate anti-inflammatory efficacy from the atrophogenic side effects characteristic of potent halogenated corticosteroids, Hydrocortisone 17-Propionate is a scientifically sound candidate. Its non-halogenated structure is linked to weaker inhibition of fibroblast proliferation, a key predictor of skin atrophy [1]. This makes it highly relevant for in vivo models requiring repeated or prolonged topical application, where preserving skin barrier integrity is crucial for obtaining robust and translatable data.

Double-Ester Prodrug Synthesis and Novel Conjugates

Hydrocortisone 17-Propionate is an essential intermediate for the synthesis of clinically significant double-esters like Hydrocortisone Aceponate, a prodrug designed for enhanced topical delivery and reduced systemic impact [1][2]. Industrial research units and medicinal chemistry labs should procure this compound specifically for projects focused on designing and synthesizing next-generation corticosteroid conjugates, soft steroids, or site-specific drug delivery systems where the free C-21 hydroxyl group serves as a crucial conjugation handle for further esterification or linkage to other chemical entities [3].

Glucocorticoid Receptor Activation and Inflammatory Signaling

This compound provides a well-defined chemical tool for dissecting glucocorticoid receptor (GR) signaling pathways in cellular models of inflammation. Its demonstrated ability to suppress key cytokines like IL-1β and TNFα offers a direct functional endpoint for studying the molecular mechanisms of GR-mediated transrepression [1]. By comparing its effects to halogenated or longer-chain ester analogs, researchers can generate precise Structure-Activity Relationship (SAR) data to understand how specific chemical modifications influence receptor binding kinetics, cofactor recruitment, and downstream gene expression profiles.

Analytical Method Development and Reference Standards

Given its distinct chemical identity (CAS 65980-97-4) and defined mass, Hydrocortisone 17-Propionate is a valuable reference standard for analytical chemistry applications [1]. Its use as a marker or impurity standard is critical for the development and validation of high-performance liquid chromatography (HPLC) or mass spectrometry (LC-MS/MS) methods aimed at detecting, quantifying, and differentiating between closely related corticosteroid mono- and di-esters in complex biological matrices or during the quality control of pharmaceutical formulations [2].

Application
Selection Property
Validation Focus
In vivo dermatology models (long-term application)
Non-halogenated, 17-monoester structure
Atrophogenicity and tolerability endpoints
Double-ester prodrug synthesis
Free C-21 hydroxyl for conjugation
Esterification efficiency and purity
Glucocorticoid receptor signaling studies
Cytokine suppression endpoint
GR transrepression pathway
Analytical reference standard
Defined mass and chromatographic profile
HPLC/LC-MS method specificity

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